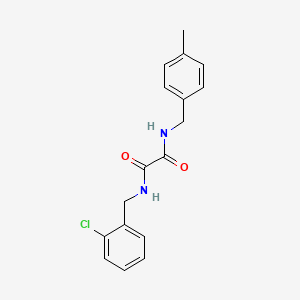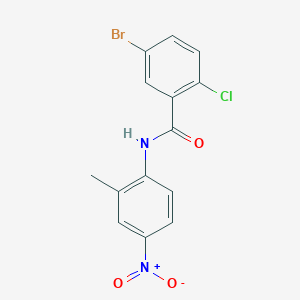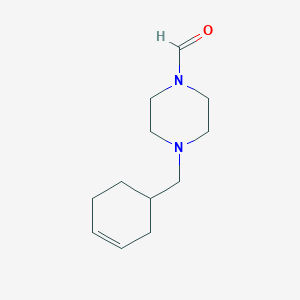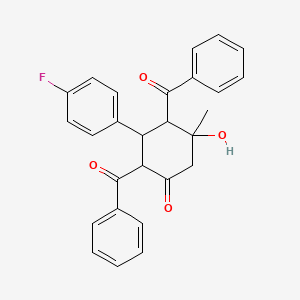![molecular formula C16H18N2O4S B5118745 N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as HPMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPMG is a sulfonylurea derivative that has been synthesized and studied extensively in recent years.
作用機序
The mechanism of action of HPMG is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. By inhibiting PTP1B, HPMG enhances insulin signaling and improves glucose uptake (Wu et al., 2017). HPMG has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, HPMG induces cell death in cancer cells (Chen et al., 2015).
Biochemical and Physiological Effects
HPMG has been shown to have various biochemical and physiological effects. In diabetes research, HPMG has been shown to enhance insulin secretion and improve glucose tolerance by increasing the expression of genes involved in insulin signaling and glucose metabolism (Wu et al., 2017). In cancer research, HPMG has been shown to induce cell death by inhibiting HDACs and activating caspase-3, which is a key enzyme involved in the process of apoptosis (Chen et al., 2015). In Alzheimer's disease research, HPMG has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain by activating the PI3K/Akt signaling pathway (Li et al., 2019).
実験室実験の利点と制限
One advantage of using HPMG in lab experiments is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of using HPMG in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for HPMG research. One direction is to further investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of PTP1B and HDACs based on the structure of HPMG. Additionally, future research could focus on improving the solubility and pharmacokinetics of HPMG to enhance its therapeutic efficacy.
Conclusion
In conclusion, HPMG is a sulfonylurea derivative that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. HPMG has been shown to inhibit the growth of cancer cells, enhance insulin secretion, improve cognitive function, and reduce amyloid beta accumulation in the brain. While HPMG has advantages in lab experiments, such as its potential therapeutic applications and simple synthesis method, it also has limitations, such as its limited solubility. Future research could focus on investigating its potential therapeutic applications in other diseases and developing more potent and selective inhibitors based on its structure.
合成法
The synthesis of HPMG involves the reaction of 3-hydroxybenzaldehyde with N-methylglycine in the presence of sodium hydroxide to form N-(3-hydroxyphenyl)-N-methylglycine. The resulting compound is then treated with p-toluenesulfonyl chloride to form N-(3-hydroxyphenyl)-N-methyl-N-(p-toluenesulfonyl)glycine. Finally, the compound is reacted with 4-methylphenylmagnesium bromide to form HPMG (Chen et al., 2015).
科学的研究の応用
HPMG has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, HPMG has been shown to inhibit the growth of cancer cells and induce cell death (Chen et al., 2015). In diabetes research, HPMG has been shown to enhance insulin secretion and improve glucose tolerance (Wu et al., 2017). In Alzheimer's disease research, HPMG has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain (Li et al., 2019).
特性
IUPAC Name |
N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-6-8-15(9-7-12)23(21,22)18(2)11-16(20)17-13-4-3-5-14(19)10-13/h3-10,19H,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWADUGMIPLPTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)

![11-(3-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5118718.png)


![3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)
